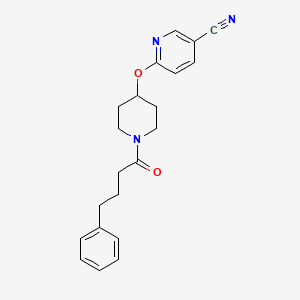
6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural similarities to "6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile" often focuses on synthetic methodologies and structural elucidation. For example, studies on the synthesis of N-substituted derivatives of related compounds highlight the importance of specific structural features for biological activity. These synthetic pathways involve complex reactions, providing insights into the design and synthesis of new compounds with potential therapeutic applications (Khalid et al., 2016).
Biological Activity
Research on related compounds often investigates their biological activities, such as antimicrobial and antiproliferative properties. For instance, derivatives of similar compounds have been evaluated for their antimicrobial activities, offering potential applications in developing new antibacterial and antifungal agents (Behalo, 2008). Additionally, the antiproliferative activities of certain derivatives against various cancer cell lines suggest their potential in cancer research and treatment strategies (El-Sayed et al., 2014).
Material Science Applications
Compounds with nicotinonitrile structures have been explored for their applications in material science, particularly in the development of new class Non-Linear Optical (NLO) materials. These studies focus on synthesizing nicotinonitrile derivatives and evaluating their NLO properties, which are crucial for various applications in electronics and photonics (Raghukumar et al., 2003).
Mechanism of Action
Target of Action
The primary target of 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . This binding inhibits the enzyme’s activity, leading to an increase in cAMP levels within the cell . The increased cAMP levels can then influence various cellular processes, including the regulation of inflammation and immune response .
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels, which can affect several biochemical pathways. For instance, elevated cAMP levels can inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), IL-17, Interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . This can result in reduced inflammation and immune response.
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels can lead to a decrease in the production of pro-inflammatory cytokines . This can result in reduced inflammation and immune response, which could potentially be beneficial in the treatment of conditions such as psoriasis and atopic dermatitis .
Properties
IUPAC Name |
6-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-18-9-10-20(23-16-18)26-19-11-13-24(14-12-19)21(25)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-10,16,19H,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFJNQIYLLKFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
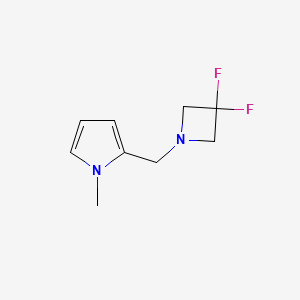
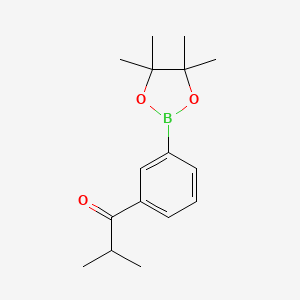
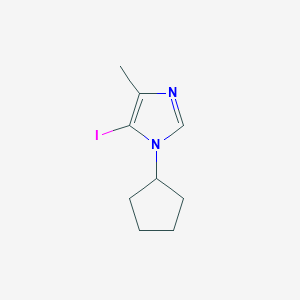
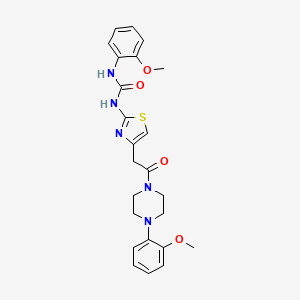
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

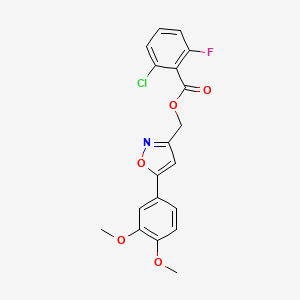
![1-(4-Phenylpiperazin-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2767604.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)
![3-(3-Methylthiophen-2-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2767609.png)


